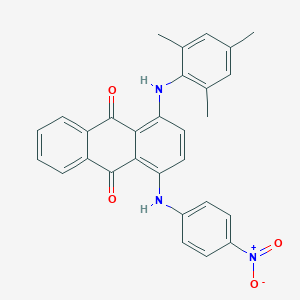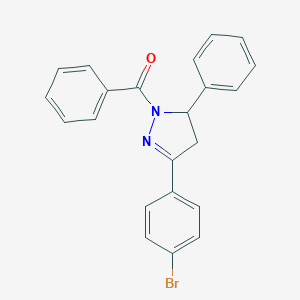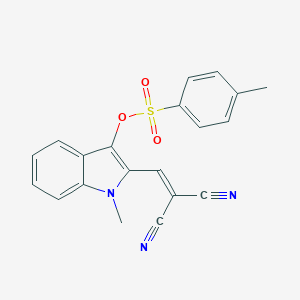
2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an indole core, a dicyanoethenyl group, and a methylbenzenesulfonate moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with 2,2-dicyanoethene in the presence of a base to form the dicyanoethenyl derivative. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the dicyanoethenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered dicyanoethenyl groups.
Substitution: Substituted products with new functional groups replacing the sulfonate moiety.
科学研究应用
2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer reactions, while the indole core may interact with biological macromolecules, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
- 4-(2-aminoacetyl)phenyl 4-methylbenzenesulfonate
- 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
Uniqueness
2-(2,2-dicyanovinyl)-1-methyl-1H-indol-3-yl 4-methylbenzenesulfonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties and reactivity
属性
分子式 |
C20H15N3O3S |
|---|---|
分子量 |
377.4g/mol |
IUPAC 名称 |
[2-(2,2-dicyanoethenyl)-1-methylindol-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H15N3O3S/c1-14-7-9-16(10-8-14)27(24,25)26-20-17-5-3-4-6-18(17)23(2)19(20)11-15(12-21)13-22/h3-11H,1-2H3 |
InChI 键 |
OEWIJMRTVVDJAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N(C3=CC=CC=C32)C)C=C(C#N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N(C3=CC=CC=C32)C)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


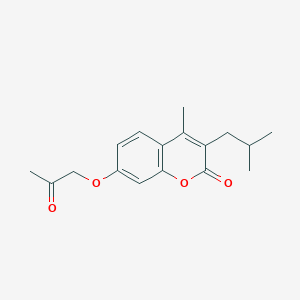
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B420891.png)
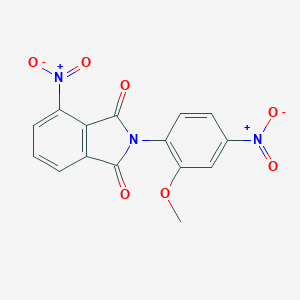
![4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B420895.png)
![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)
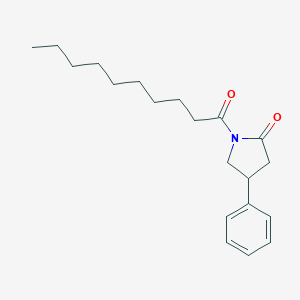
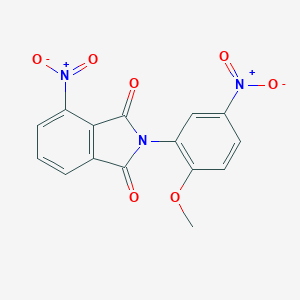

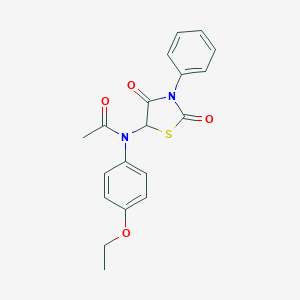
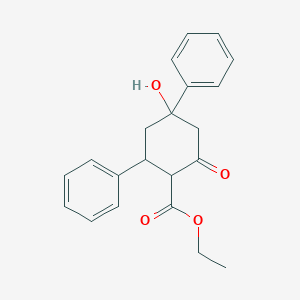

![4-[(9,10-Dioxo-9,10-dihydro-1-anthracenyl)(methyl)amino]benzaldehyde](/img/structure/B420909.png)
